molecular formula C7H13NO B13910355 {6-Azabicyclo[3.1.1]heptan-3-yl}methanol

{6-Azabicyclo[3.1.1]heptan-3-yl}methanol

Cat. No.: B13910355
M. Wt: 127.18 g/mol
InChI Key: MSMDEEQSTGQOPV-UHFFFAOYSA-N
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Description

{6-Azabicyclo[3.1.1]heptan-3-yl}methanol (CAS 2885995-39-9) is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It features a rigid bicyclic [3.1.1] structure containing one nitrogen atom and a hydroxymethyl functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research. This compound belongs to the azabicycloheptane family, a class of structures recognized for their utility in constructing pharmacologically active agents. For instance, azabicyclo[3.1.1]heptane derivatives are investigated as key scaffolds in the development of inhibitors for soluble adenylyl cyclase (sAC), an enzyme with therapeutic potential in areas like non-hormonal male contraception . Other research explores similar bicyclic structures as potent agonists for neurological targets such as the orexin type 2 receptor, indicating the broader significance of this structural class in neuroscience . The rigid three-dimensional framework of the azabicyclo[3.1.1]heptane core helps to restrict molecular conformation, which can be crucial for achieving selective interactions with biological targets. The hydroxymethyl group provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

6-azabicyclo[3.1.1]heptan-3-ylmethanol

InChI

InChI=1S/C7H13NO/c9-4-5-1-6-3-7(2-5)8-6/h5-9H,1-4H2

InChI Key

MSMDEEQSTGQOPV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2CC1N2)CO

Origin of Product

United States

Preparation Methods

Overview of the Bicyclo[3.1.1]heptane Scaffold Synthesis

The bicyclo[3.1.1]heptane core is a saturated bicyclic hydrocarbon system that serves as a bioisostere for meta-substituted aromatic rings, offering improved pharmacokinetic properties such as solubility and metabolic stability. The azabicyclo[3.1.1]heptane derivatives incorporate a nitrogen atom into this framework, enhancing their utility in medicinal chemistry.

The general synthetic route to bicyclo[3.1.1]heptane derivatives involves the preparation of [3.1.1]propellane intermediates, followed by functionalization steps to introduce the nitrogen and hydroxymethyl groups.

Synthesis of the Bicyclo[3.1.1]heptane Core via [3.1.1]Propellane Intermediate

A robust five-step synthetic sequence has been established for the preparation of [3.1.1]propellane, a key intermediate en route to bicyclo[3.1.1]heptane derivatives:

Step Reaction Description Reagents/Conditions Yield (%)
1 Kulinkovich cyclopropanation of ethyl 4-chlorobutanoate Ethylmagnesium bromide (EtMgBr), solvent: diethyl ether 85
2 Activation of cyclopropanol as mesylate Methanesulfonyl chloride (MeSO2Cl) or ethylsulfonyl chloride (EtSO2Cl) 95
3 2π-electrocyclic ring opening and allylic chloride formation Titanium tetrachloride (TiCl4) 86
4 Dibromocyclopropanation to form tetrahalide precursor Sodium hydroxide (NaOH), bromoform (CHBr3), catalytic tetra-n-butylammonium iodide (TBAI) 84
5 Cyclization to [3.1.1]propellane Phenyllithium (PhLi) or methyllithium (MeLi), low temperature (-78 °C) in di-n-butyl ether 43-61

This sequence is notable for its high overall yield (26-37% over five steps) and scalability, with minimal chromatographic purification required (only step 4 necessitates column chromatography). The final [3.1.1]propellane intermediate is stable under nitrogen at -20 °C for extended periods, facilitating storage and further transformations.

Representative Synthetic Procedure for {6-Azabicyclo[3.1.1]heptan-3-yl}methanol

A plausible synthetic route, inferred from related bicyclic amine preparations, would include:

Analytical Data and Characterization

While specific analytical data for {6-Azabicyclo[3.1.1]heptan-3-yl}methanol are scarce in the literature, related bicyclic amine derivatives have been characterized by:

For example, related compounds such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one have been synthesized and characterized, demonstrating the feasibility of such bicyclic amine synthesis.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Yield/Notes
Bicyclo[3.1.1]heptane core synthesis Multi-step synthesis via [3.1.1]propellane Ethylmagnesium bromide, TiCl4, CHBr3, PhLi -78 °C to room temp, inert atmosphere 26-37% overall yield over 5 steps
Nitrogen incorporation Nucleophilic substitution or ring closure Amines or protected amines Methanol or other solvents, controlled temp High yields reported for related systems
Hydroxymethylation Formaldehyde addition or equivalent Formaldehyde, base or acid catalysts Mild conditions to maintain stereochemistry Selective functionalization required
Purification Chromatography or crystallization Silica gel, pentane/ethyl acetate Ambient to low temperature Minimal side products, good purity

Chemical Reactions Analysis

Types of Reactions

{6-Azabicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted bicyclic compounds .

Scientific Research Applications

{6-Azabicyclo[3.1.1]heptan-3-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {6-Azabicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within its structure allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Positional Isomerism and Substituent Effects
  • The hydrochloride salt enhances aqueous solubility (163.65 g/mol molecular weight) .
  • {5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol (C₇H₁₂FNO): Fluorine at position 5 increases lipophilicity (logP ~0.1) and metabolic stability due to its electron-withdrawing nature .
Functional Group Modifications
  • 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride (C₆H₁₀ClNO): The hydroxymethyl group is replaced with a ketone, reducing hydrogen-bond donor capacity but enabling participation in Schiff base formation or redox reactions .
  • Tert-butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate (C₁₁H₂₀N₂O₂):
    • The carbamate group acts as a protective moiety, increasing molecular weight (212.29 g/mol) and altering bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol C₇H₁₃NO 127.19 Hydroxymethyl High polarity, H-bond donor/acceptor
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol HCl C₇H₁₄ClNO 163.65 Hydrochloride salt Enhanced solubility in aqueous media
3-Azabicyclo[3.1.1]heptan-6-one HCl C₆H₁₀ClNO 147.60 Ketone Reactive carbonyl group
Tert-butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate C₁₁H₂₀N₂O₂ 212.29 Carbamate Bulky tert-butyl group, prodrug potential

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